molecular formula C13H22BrNO2Si B1521654 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine CAS No. 1138443-85-2

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine

Cat. No.: B1521654
CAS No.: 1138443-85-2
M. Wt: 332.31 g/mol
InChI Key: YVIAJFISQPPERO-UHFFFAOYSA-N
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Description

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is a useful research compound. Its molecular formula is C13H22BrNO2Si and its molecular weight is 332.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine serves as a pivotal compound in synthetic chemistry, facilitating the construction of complex molecular architectures. Its applications extend across synthesizing pharmacologically relevant compounds, materials science, and studying reaction mechanisms.

  • Synthetic Building Block : It is utilized as a versatile synthetic building block in organic synthesis, enabling the formation of various pharmacologically active compounds. Its bromo and silyloxy functional groups make it amenable to nucleophilic substitution reactions, thereby serving as a precursor for the synthesis of complex organic molecules (Hirokawa, Horikawa, & Kato, 2000).

  • Metal-Organic Frameworks (MOFs) : The compound is instrumental in the development of MOFs, where its bromo group can act as a coordination site for metal ions. This utility underscores its role in creating materials with potential applications in catalysis, gas storage, and separation technologies (Schwab, Fleischer, & Michl, 2002).

  • Pharmaceutical Synthesis : In pharmaceutical research, it is employed in the synthesis of complex molecules that are of interest for their therapeutic properties. Its reactivity profile facilitates the introduction of various functional groups necessary for drug development (Sośnicki, 2009).

  • Catalysis : The compound's structural features make it suitable for studying catalytic processes, particularly in the development of new catalytic systems that can facilitate or optimize chemical reactions. This application is crucial for enhancing the efficiency and sustainability of chemical manufacturing processes (Feng, Huang, Liu, & Wang, 2010).

Properties

IUPAC Name

(5-bromo-3-methoxypyridin-2-yl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(5,6)17-9-11-12(16-4)7-10(14)8-15-11/h7-8H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIAJFISQPPERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673840
Record name 5-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-85-2
Record name 5-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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